![molecular formula C20H13N3 B2940245 Dibenzo[a,c]phenazin-11-amine CAS No. 62686-19-5](/img/structure/B2940245.png)
Dibenzo[a,c]phenazin-11-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[a,c]phenazin-11-amine is a specialty product often used in proteomics research . It has a molecular formula of C20H13N3 and a molecular weight of 295.34 .
Synthesis Analysis
The synthesis of phenazines, which includes Dibenzo[a,c]phenazin-11-amine, involves various approaches such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis
The molecular structure of Dibenzo[a,c]phenazin-11-amine is characterized by its molecular formula C20H13N3 and molecular weight of 295.34 .Chemical Reactions Analysis
Phenazines, including Dibenzo[a,c]phenazin-11-amine, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . The reaction was known to be promoted by potassium carbonate in methanol/ N, O -bis (trimethylsilyl) acetamide (BSA) in aprotic solvents [such as CH 3 CN or N, N -dimethylformamide (DMF)] as well as by acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of Dibenzo[a,c]phenazin-11-amine are characterized by its molecular formula C20H13N3 and molecular weight of 295.34 .科学的研究の応用
Fluorescent Probe for Thiophenols Detection
Dibenzo[a,c]phenazin-11-amine has been used to create a novel fluorescent probe for fast and selective detection of thiophenols in environmental water . This probe has a fast response to thiophenols over a wide pH range from 5 to 13 and possesses a large Stokes shift (120 nm). It displays high selectivity and sensitivity for thiophenols in the presence of other analytes such as biothiols and common metal ions .
Environmental Monitoring
The fluorescent probe based on Dibenzo[a,c]phenazin-11-amine has been successfully applied to detect thiophenols in various types of environmental water, such as seawater, tap water, and spring water . This application confirms its potential value in environmental monitoring.
Near-Infrared Thermally Activated Delayed Fluorescence (TADF)
A near-infrared (NIR) TADF molecule with Dibenzo[a,c]phenazin-11-amine as the acceptor has been designed, synthesized, and characterized . By connecting the Dibenzo[a,c]phenazin-11-amine core with a diphenylamine (DPA) donor, NIR emission is successfully achieved .
作用機序
Target of Action
Dibenzo[a,c]phenazin-11-amine is primarily used as a fluorescent probe for the detection of thiophenols . Thiophenols are volatile toxic substances that can cause serious damage to bioorganisms and the environment . They are widely used in the production of pesticides, dyes, and medicines .
Mode of Action
The compound interacts with thiophenols through a process known as photoinduced electron transfer (PET). In this process, an electron is transferred from the dibenzo[a,c]phenazin-11-amine group (the PET donor) to the 2,4-dinitrobenzenesulfonyl group (the PET acceptor). This electron transfer attenuates the original fluorescence of dibenzo[a,c]phenazin-11-amine .
Pharmacokinetics
The compound’s ability to detect thiophenols in a wide ph range from 5 to 13 suggests that it may have a broad range of bioavailability.
Result of Action
The primary result of dibenzo[a,c]phenazin-11-amine’s action is the detection of thiophenols. The compound exhibits high selectivity and sensitivity towards thiophenols . A good linear relationship is observed between the fluorescence intensity at 570 nm and the thiophenol concentration in the range of 0–20 μM, with a low detection limit at 40 nM .
Action Environment
Dibenzo[a,c]phenazin-11-amine has been successfully applied to detect thiophenols in various environmental waters, such as seawater, tap water, and spring water . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other analytes .
Safety and Hazards
将来の方向性
The future directions of Dibenzo[a,c]phenazin-11-amine research could involve the development of highly sensitive and selective methods to detect thiophenols in environmental samples . This is due to the urgent need to monitor these volatile toxic substances that can cause serious damage to bioorganisms and the environment .
特性
IUPAC Name |
phenanthro[9,10-b]quinoxalin-11-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3/c21-12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H,21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOUFTURZKDEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)N)N=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

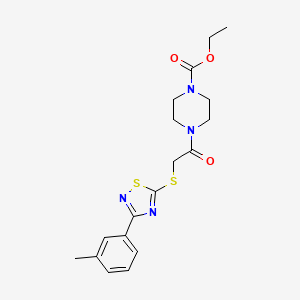

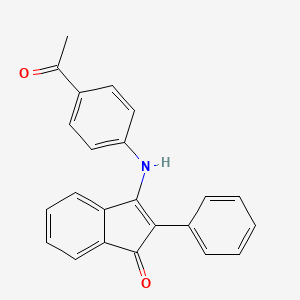
![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2940168.png)
![N-(2-fluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)

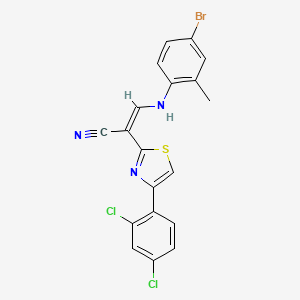
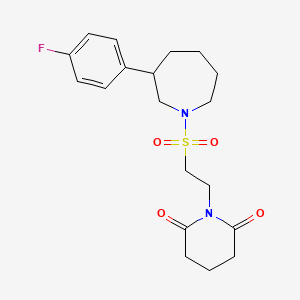
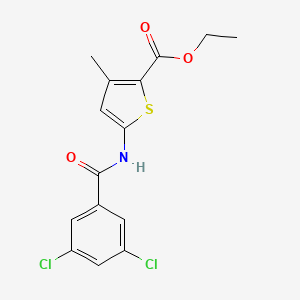
![N-(3-(difluoromethoxy)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2940178.png)
![2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2940179.png)
![4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2940181.png)
![7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2940182.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2940183.png)